4-Methoxyfuro[2,3-B]quinolin-6-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyfuro[2,3-B]quinolin-6-OL can be synthesized through several methods. One common approach involves the reaction of furo[2,3-B]quinolin-6-one with methanol under acidic conditions to introduce the methoxy group at the 4-position . Another method involves the cyclization of appropriate precursors under specific conditions to form the furoquinoline core, followed by functionalization to introduce the methoxy and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyfuro[2,3-B]quinolin-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to modify the furoquinoline core.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the furoquinoline core .
Scientific Research Applications
4-Methoxyfuro[2,3-B]quinolin-6-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxyfuro[2,3-B]quinolin-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxyfuro[2,3-B]quinolin-6-OL can be compared with other similar compounds, such as:
4-Chlorofuro[2,3-B]quinolin-6-OL: Similar structure but with a chlorine atom instead of a methoxy group.
4-Methoxyfuro[2,3-B]quinolin-7-OL: Similar structure but with the hydroxyl group at the 7-position.
6-Benzyloxy-4-methoxyfuro[2,3-B]quinoline: Similar structure but with a benzyloxy group at the 6-position.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .
Properties
CAS No. |
65967-10-4 |
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Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-methoxyfuro[2,3-b]quinolin-6-ol |
InChI |
InChI=1S/C12H9NO3/c1-15-11-8-4-5-16-12(8)13-10-3-2-7(14)6-9(10)11/h2-6,14H,1H3 |
InChI Key |
AHHIWCCQDAZEOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=COC2=NC3=C1C=C(C=C3)O |
Origin of Product |
United States |
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